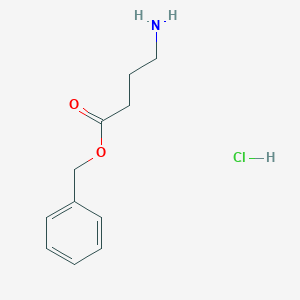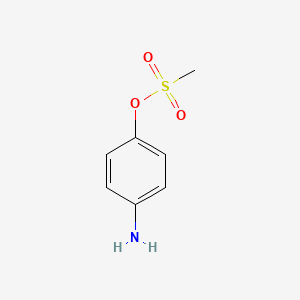
Butanoic acid, 4-amino-, phenylmethyl ester, hydrochloride
Vue d'ensemble
Description
“Butanoic acid, 4-amino-, phenylmethyl ester, hydrochloride” is a chemical compound with the molecular formula C11H16ClNO2 . It is also known by other names such as “4-Aminobenzyl butyrate hydrochloride”, “Benzyl 4-aminobutanoate hydrochloride”, and "g-Aminobutyric acid phenylmethyl ester hydrochloride" .
Molecular Structure Analysis
The molecular structure of “Butanoic acid, 4-amino-, phenylmethyl ester, hydrochloride” consists of 11 carbon atoms, 16 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom . The IUPAC name for this compound is "benzyl 4-aminobutanoate hydrochloride" .Applications De Recherche Scientifique
Direct Esterification of Protein Amino Acids
Research on the direct esterification of protein amino acids highlights the significance of ester derivatives in analytical chemistry. Roach and Gehrke (1969) discuss a method for converting amino acids to their n-butyl esters, facilitating their analysis via gas-liquid chromatography. This method underscores the utility of ester derivatives in enhancing the analytical capabilities for amino acids, potentially applicable to Butanoic acid, 4-amino-, phenylmethyl ester derivatives (Roach & Gehrke, 1969).
Synthesis and Polymerization of Functional Cyclic Esters
Trollsås et al. (2000) describe the synthesis and polymerization of cyclic esters with functional groups, shedding light on the process of creating hydrophilic aliphatic polyesters. This research provides insight into how derivatives of Butanoic acid, 4-amino-, phenylmethyl ester could be synthesized and utilized in material science to create novel polymeric materials (Trollsås et al., 2000).
Application in Synthesis of Glufosinate
The synthesis of Glufosinate, a significant herbicide, from methylvinylphosphinate through hydroformylation–amidocarbonylation processes, demonstrates the practical applications of esterification in producing agrochemicals. Sakakura et al. (1991) detail a pathway that could be analogous to reactions involving Butanoic acid, 4-amino-, phenylmethyl ester derivatives, showcasing the relevance of such compounds in synthesizing bioactive molecules (Sakakura, Huang, & Tanaka, 1991).
Antimicrobial Activity of Amino Acid Derivatives
Research on the synthesis and antimicrobial activity of N-substituted-β-amino acid derivatives indicates the potential of Butanoic acid, 4-amino-, phenylmethyl ester derivatives in pharmaceutical applications. Mickevičienė et al. (2015) demonstrate the antimicrobial efficacy of compounds containing amino butanoic acids, suggesting that similar derivatives could be explored for antimicrobial properties (Mickevičienė et al., 2015).
Esterification Under Neutral Conditions
The development of reagents for esterification of N-protected amino acids under mild conditions by Thierry et al. (1998) is pertinent to the synthesis of pharmaceutical and peptide compounds. This research highlights the versatility of esterification techniques in modifying amino acids, which could be applicable to the esterification of Butanoic acid, 4-amino-, phenylmethyl ester, enhancing its potential in synthetic chemistry applications (Thierry, Yue, & Potier, 1998).
Propriétés
IUPAC Name |
benzyl 4-aminobutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWDQEXMBCJNFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595752 | |
| Record name | Benzyl 4-aminobutanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butanoic acid, 4-amino-, phenylmethyl ester, hydrochloride | |
CAS RN |
78287-52-2 | |
| Record name | Benzyl 4-aminobutanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl 4-aminobutanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate](/img/structure/B1602766.png)
![1-[2-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1602768.png)
![3-[(2-Methylphenoxy)methyl]piperidine](/img/structure/B1602770.png)






![Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1602782.png)


